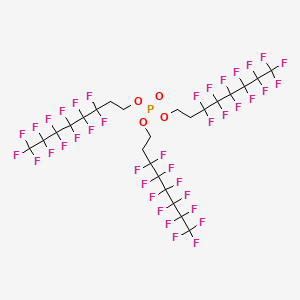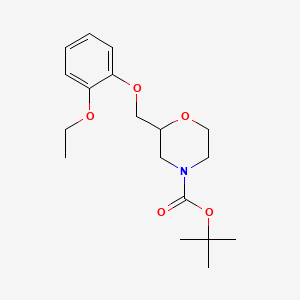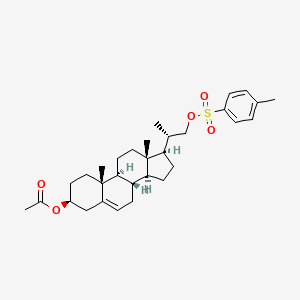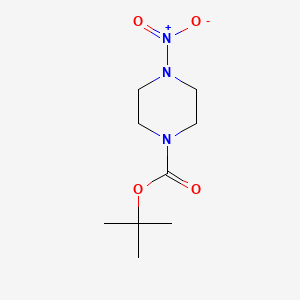
9N-Trityl Guanine-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9N-Trityl Guanine-13C2,15N is a biochemical used for proteomics research . It is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .
Molecular Structure Analysis
The molecular formula of 9N-Trityl Guanine-13C2,15N is C22[13C]2H19N4[15N]O . The molecular weight is 396.42 .Physical And Chemical Properties Analysis
9N-Trityl Guanine-13C2,15N is a white solid . It is soluble in Ethyl Acetate .Aplicaciones Científicas De Investigación
Synthesis of Tris (tetrathiaaryl)methyl Radicals
The development of synthetic approaches to tris (tetrathiaaryl)methyl radicals is one of the key achievements in the field of trityl radicals . These radicals have promising properties and applications .
Proteomics Research
“9N-Trityl Guanine-13C2,15N” is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This
Mecanismo De Acción
Target of Action
9N-Trityl Guanine-13C2,15N is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s known that it’s used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions.
Biochemical Pathways
Stable isotope labeling, a technique often associated with this compound, allows researchers to study metabolic pathways in vivo in a safe manner . This suggests that the compound may be involved in various metabolic processes.
Result of Action
As a biochemical used in proteomics research
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Stable isotope-labeled compounds like 9N-Trityl Guanine-13C2,15N are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This suggests that the compound may be stable under various environmental conditions.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 9N-Trityl Guanine-13C2,15N can be achieved through a multi-step process involving the protection of the guanine nitrogen and carbon atoms, followed by selective isotopic labeling and tritylation.", "Starting Materials": [ "13C2,15N-labeled guanine", "Trifluoroacetic acid", "Acetic anhydride", "Triethylamine", "Trityl chloride", "N,N-Dimethylformamide", "Diisopropylethylamine", "Pyridine", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Water" ], "Reaction": [ { "Step 1": "Protection of the guanine nitrogen atom by reaction with trifluoroacetic acid and acetic anhydride in the presence of triethylamine to yield N-acetylated guanine." }, { "Step 2": "Selective isotopic labeling of the N-acetylated guanine by reaction with 13C2,15N-labeled sodium bicarbonate in the presence of hydrochloric acid and water to yield 9N-acetylated guanine-13C2,15N." }, { "Step 3": "Protection of the guanine carbon atoms by reaction with trityl chloride in the presence of N,N-dimethylformamide and diisopropylethylamine to yield 9N-Trityl Guanine-13C2,15N." }, { "Step 4": "Purification of the final product by recrystallization from methanol and chloroform." } ] } | |
Número CAS |
1329799-77-0 |
Nombre del producto |
9N-Trityl Guanine-13C2,15N |
Fórmula molecular |
C24H19N5O |
Peso molecular |
396.428 |
Nombre IUPAC |
2-amino-9-trityl-3H-purin-6-one |
InChI |
InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)/i20+1,21+1,26+1 |
Clave InChI |
JPRZNDHSBUBJNH-DROVMUMNSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N |
Sinónimos |
2-Amino-1,9-dihydro-9-(triphenylmethyl)-6H-purin-6-one-13C2,15N; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)







